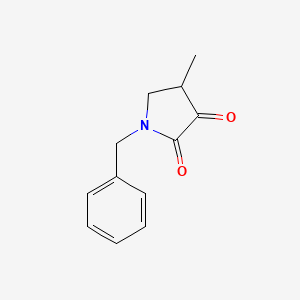
1-Benzyl-4-methylpyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-methylpyrrolidine-2,3-dione is an organic compound with the molecular formula C({12})H({13})NO(_{2}) It is a derivative of pyrrolidine, characterized by a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-4-methylpyrrolidine-2,3-dione can be synthesized through several methods. One common approach involves the reaction of benzylamine with methylsuccinic anhydride. The reaction typically proceeds under reflux conditions in an appropriate solvent such as toluene or xylene. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_5\text{H}6\text{O}3 \rightarrow \text{C}{12}\text{H}{13}\text{NO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-methylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with substituted benzyl groups.
Scientific Research Applications
1-Benzyl-4-methylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-Benzyl-4-methylpyrrolidine-2,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways.
Comparison with Similar Compounds
1-Benzyl-4-methylpyrrolidine-2,3-dione can be compared with other pyrrolidine derivatives:
1-Benzylpyrrolidine-2,3-dione: Lacks the methyl group at the fourth position, which may affect its reactivity and biological activity.
4-Methylpyrrolidine-2,3-dione: Lacks the benzyl group, potentially altering its chemical properties and applications.
1-Benzyl-4-ethylpyrrolidine-2,3-dione: Similar structure but with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
7151-49-7 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-benzyl-4-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-9-7-13(12(15)11(9)14)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
AMOUGNHQQAQEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


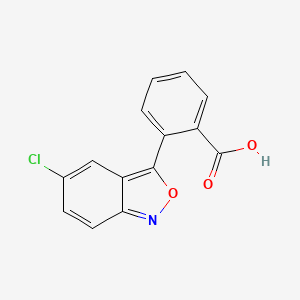

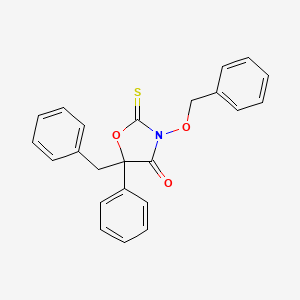
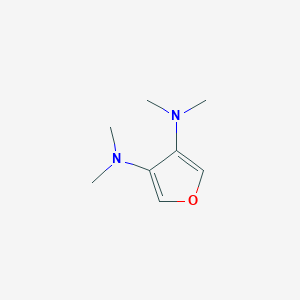

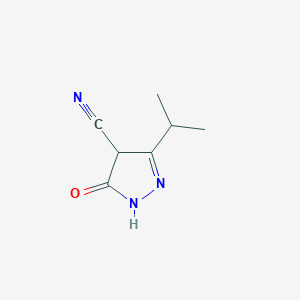

![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
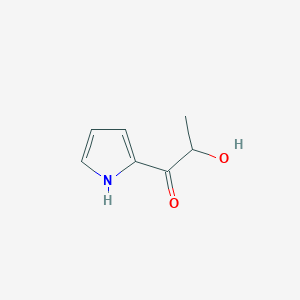
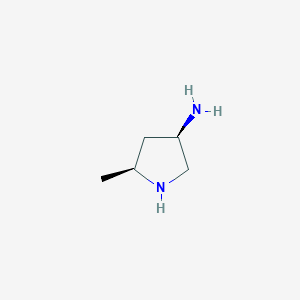
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)



